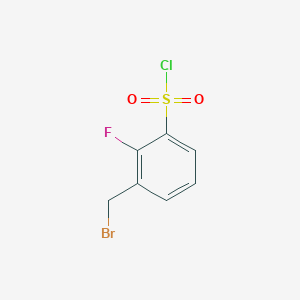

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

説明

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromomethyl (-CH2Br) group at the 3-position and a fluorine atom at the 2-position of the benzene ring, with a sulfonyl chloride (-SO2Cl) group at the 1-position.

Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives critical in pharmaceuticals and agrochemicals.

特性

分子式 |

C7H5BrClFO2S |

|---|---|

分子量 |

287.53 g/mol |

IUPAC名 |

3-(bromomethyl)-2-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(7(5)10)13(9,11)12/h1-3H,4H2 |

InChIキー |

FEMVAPNNTYZLQJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-fluorotoluene to introduce the bromomethyl group. This is followed by sulfonation to attach the sulfonyl chloride group. The reaction conditions often involve the use of bromine and sulfuryl chloride as reagents, with the reactions being carried out under controlled temperatures and in the presence of catalysts to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common to ensure consistent product quality and safety.

化学反応の分析

Types of Reactions

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.

Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride include:

Nucleophiles: Such as amines, thiols, and alcohols.

Catalysts: Such as Lewis acids (e.g., AlCl3) for electrophilic aromatic substitution.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction of the sulfonyl chloride group could produce a sulfonamide or thiol compound .

科学的研究の応用

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the sulfonyl chloride group can participate in various transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

類似化合物との比較

Table 1: Key Properties of 3-(Bromomethyl)-2-fluorobenzenesulphonyl Chloride and Analogues

Reactivity and Stability

- Bromomethyl vs. Halogen Substitution : The bromomethyl group in the target compound and increases electrophilicity compared to fluorine or chlorine substituents. This makes them prone to nucleophilic attack (e.g., by amines to form sulfonamides).

- Fluorine vs. Fluorine’s electron-withdrawing nature may also stabilize the sulfonyl chloride group against hydrolysis relative to ’s aliphatic chain.

- Carbamoyl Group : ’s methylcarbamoyl group (-CONHMe) introduces hydrogen-bonding capability, enhancing interactions in drug-receptor binding, unlike halogens .

Molecular Weight and Physicochemical Properties

- The target compound’s calculated molecular weight (287.5 g/mol) is intermediate between (194.61 g/mol) and (338.43 g/mol), reflecting the trade-off between bromine’s mass and fluorine’s lightness.

- ’s ethanesulfonyl chain increases flexibility and solubility in organic solvents compared to rigid aromatic systems .

Research Findings and Data Gaps

- Synthetic Routes : Evidence suggests bromomethyl sulfonyl chlorides are synthesized via Friedel-Crafts bromination or halogen exchange, but optimal conditions for the target compound require further study.

- Stability Data : Hydrolytic stability of the target compound remains unquantified, though fluorine’s electron-withdrawing effect likely delays hydrolysis compared to .

- Cost Considerations: is commercially available at ¥4,700/1g, but the target compound’s pricing is unknown due to synthetic complexity.

生物活性

Overview of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulphonyl chlorides, which are known for their reactivity and utility in organic synthesis. The presence of the bromomethyl and fluorine substituents on the aromatic ring can influence its biological activity, making it a compound of interest in medicinal chemistry.

Sulphonyl chlorides typically act as electrophiles in chemical reactions, allowing them to participate in nucleophilic substitutions. The biological activity of such compounds often arises from their ability to modify proteins and enzymes through covalent bonding. This modification can lead to inhibition or activation of various biological pathways.

Antimicrobial Activity

Research has shown that sulphonyl chlorides can exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic processes. For example, compounds similar to 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride have been studied for their potential as antibacterial agents against resistant strains.

Anticancer Properties

Several studies have indicated that sulphonyl chlorides possess anticancer activity. They may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The incorporation of halogens like bromine and fluorine can enhance the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy.

Case Studies

- Antimicrobial Efficacy : A study examining various sulphonyl chlorides found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the importance of substituent effects on biological activity.

- Anticancer Activity : Research into sulphonyl chloride derivatives demonstrated that modifications at the aromatic ring could lead to enhanced cytotoxicity against human cancer cell lines. One such study reported that a related compound induced apoptosis in breast cancer cells via mitochondrial pathways.

Data Table: Biological Activities of Sulphonyl Chlorides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。